(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
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Description
(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone is a useful research compound. Its molecular formula is C20H19Cl2N3O4 and its molecular weight is 436.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Spirodiclofen, is a selective, non-systemic acaricide . It primarily targets the tetranychid mite species such as the two-spotted spider mite Tetranychus urticae . These mites are harmful pests that can cause significant damage to crops.
Mode of Action
Spirodiclofen belongs to the new chemical class of tetronic acid derivatives It is known to show activity against all developmental stages of female adults of tetranychid mite species .
Biochemical Pathways
It is known to affect the life cycle of the tetranychid mite species, disrupting their development and reproduction .
Result of Action
The primary result of Spirodiclofen’s action is the effective control of harmful mite species. By disrupting the life cycle of these pests, it prevents them from causing damage to crops .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O4/c21-14-1-6-17(18(22)13-14)19(26)24-11-12-29-20(24)7-9-23(10-8-20)15-2-4-16(5-3-15)25(27)28/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJBKFYIENMCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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